

DOSPA (hydrochloride): A Technical Guide for Researchers

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Compound of Interest

Compound Name: DOSPA (hydrochlorid)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DOSPA (hydrochloride), a cationic lipid utilized in non-viral gene delivery. It covers its chemical properties, the mechanism of action in cellular transfection, and detailed experimental protocols for its application.

Chemical and Physical Properties

DOSPA, or 2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium, is a spermine-containing cationic lipid.^{[1][2]} It is frequently used in its hydrochloride salt form for the formulation of liposomes designed to deliver nucleic acids, such as plasmid DNA and RNA, into cells.^{[1][3][4]} The spermine headgroup provides multiple positive charges, which facilitates the condensation of negatively charged nucleic acids into stable complexes known as lipoplexes.^{[1][5]}

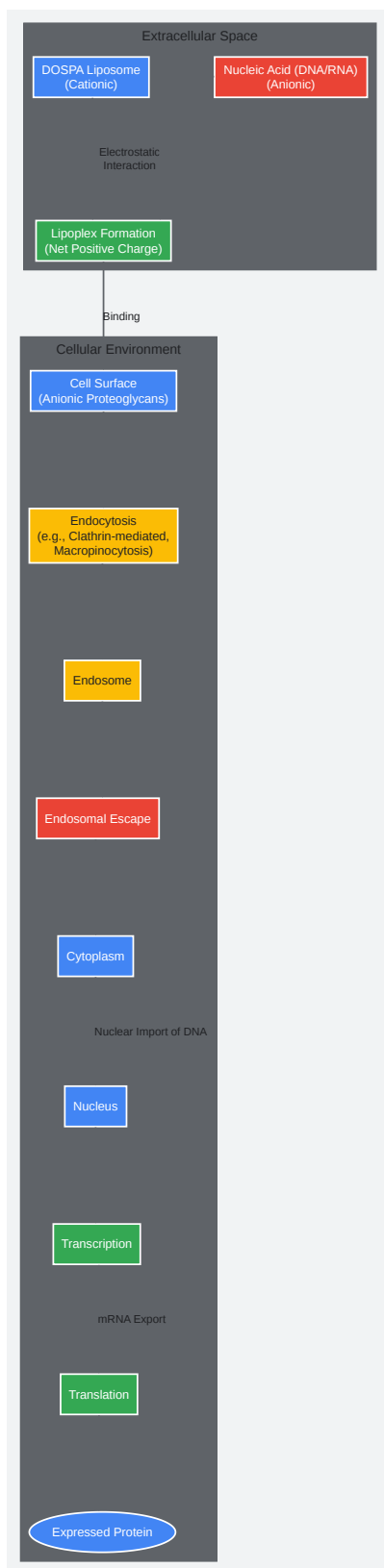
There are different forms of DOSPA (hydrochloride) available, which can lead to variations in CAS numbers and molecular weights. The table below summarizes the key quantitative data for the common forms of this compound.

Property	DOSPA (hydrochloride) (racemic)	DOSPA (hydrochloride) (tetrahydrochloride/pentahydrochloride)
Synonyms	DOSPA HCl	DOSPA tetrahydrochloride, DOSPA (S-isomer Chloride 4HCl)
CAS Number	282533-23-7[1][2]	913194-16-8 (S-isomer)[3][5], 282533-23-7[6][7]
Molecular Formula	C ₅₄ H ₁₁₁ ClN ₆ O ₃ [1]	C ₅₄ H ₁₁₅ Cl ₅ N ₆ O ₃ [3][5][6][7]
Molecular Weight	~928 g/mol [1]	~1073.80 g/mol [3][5][6][7]
Appearance	Solid, Off-white solid, Powder	Off-white solid, Powder[3][5]
Solubility	Chloroform: Slightly soluble, Methanol: Slightly soluble[2]	Soluble in DMSO[3]
Storage Conditions	-20°C[1][3][5]	-20°C[3][5]

Mechanism of Action in Gene Delivery

DOSPA-based liposomes are a widely used tool for gene transfection. The primary mechanism involves the electrostatic interaction between the cationic lipid and the anionic phosphate backbone of nucleic acids. This interaction leads to the formation of compact, positively charged nanoparticles called lipoplexes.

The overall process of DOSPA-mediated gene delivery can be broken down into several key stages, as illustrated in the signaling pathway diagram below. The positive surface charge of the lipoplexes facilitates their binding to the negatively charged proteoglycans on the cell surface, which subsequently triggers their internalization.



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Caption: General signaling pathway for DOSPA-mediated gene delivery.

Cellular uptake of lipoplexes primarily occurs through endocytosis, including clathrin-mediated and caveolae-mediated pathways, as well as macropinocytosis.[4][8][9][10] Once inside the cell, the lipoplexes are enclosed within endosomes. For successful transfection, the nucleic acid must be released from the endosome into the cytoplasm before it is degraded by lysosomal enzymes. It is hypothesized that the cationic lipids in the lipoplex interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the genetic cargo.[4] If the delivered cargo is plasmid DNA, it must then be transported to the nucleus for transcription to occur.

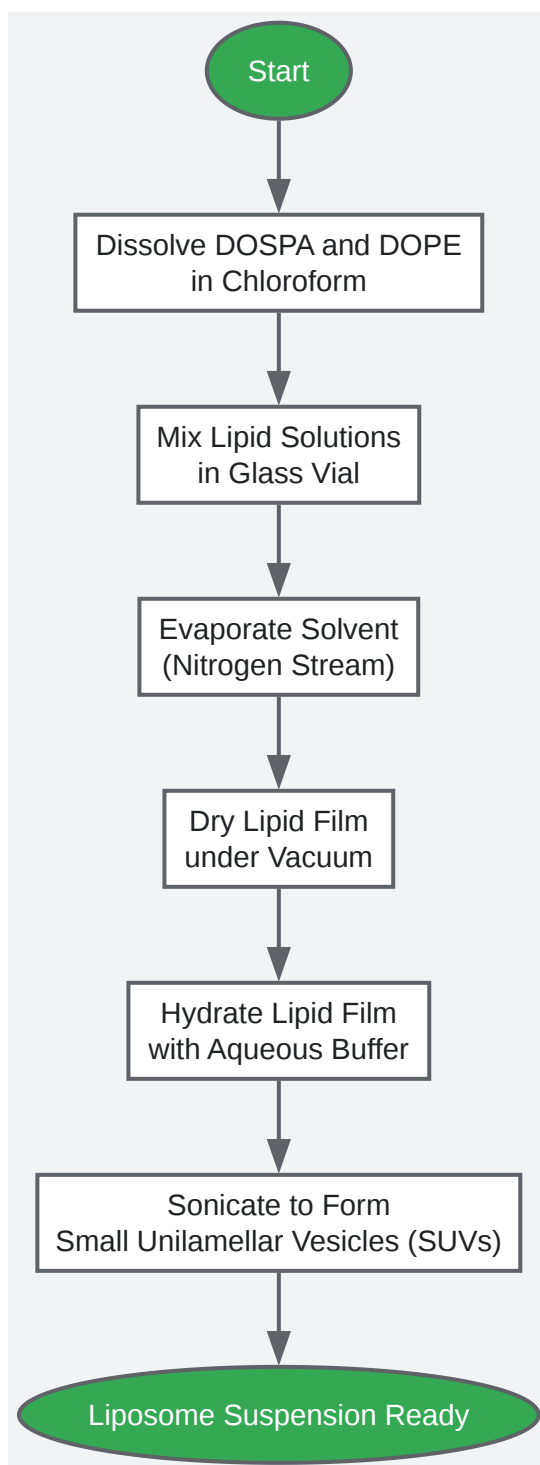
Experimental Protocols

The following sections provide a generalized protocol for the preparation of DOSPA-containing liposomes and their use in cell transfection. These protocols are based on common methodologies for cationic lipid-based transfection and should be optimized for specific cell types and nucleic acids.

Preparation of DOSPA/DOPE Liposomes

DOSPA is often formulated with a neutral "helper" lipid, such as dioleoylphosphatidylethanolamine (DOPE), to enhance transfection efficiency. DOPE is thought to facilitate the endosomal escape of the nucleic acid.

The workflow for preparing these liposomes is outlined in the diagram below.



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Caption: Experimental workflow for DOSPA/DOPE liposome preparation.

Methodology:

- **Lipid Preparation:** Dissolve DOSPA (hydrochloride) and DOPE in chloroform or another suitable organic solvent to a concentration of 1-10 mg/mL.
- **Mixing:** In a glass vial, combine the desired molar ratio of DOSPA and DOPE. A 1:1 molar ratio is a common starting point.
- **Film Formation:** Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
- **Drying:** Place the vial under a high vacuum for at least 1-2 hours to remove any residual solvent.
- **Hydration:** Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water, HEPES-buffered saline) by vortexing or gentle agitation.
- **Vesicle Formation:** To produce small, unilamellar vesicles (SUVs), sonicate the lipid suspension in a bath sonicator until the solution becomes clear. Alternatively, the liposomes can be sized by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Transfection of Cultured Cells

The following is a general procedure for transfecting mammalian cells in a 6-well plate format. The amounts of DNA, liposomes, and cells should be scaled accordingly for other plate formats.

Methodology:

- **Cell Seeding:** The day before transfection, seed cells in a 6-well plate so that they reach 70-80% confluency at the time of transfection.
- **Lipoplex Formation:**
 - In a sterile tube, dilute 1-4 µg of plasmid DNA into a serum-free cell culture medium (e.g., Opti-MEM) to a final volume of 100 µL.
 - In a separate sterile tube, dilute the DOSPA/DOPE liposome suspension into the same serum-free medium to a final volume of 100 µL. The optimal lipid-to-DNA ratio (w/w)

typically ranges from 2:1 to 10:1 and should be empirically determined.

- Combine the diluted DNA and diluted liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
- Transfection:
 - Wash the cells once with serum-free medium.
 - Add the 200 μ L of the lipoplex mixture to the cells.
 - Incubate the cells with the lipoplex-containing medium for 4-6 hours at 37°C in a CO₂ incubator.
- Post-Transfection:
 - After the incubation period, add complete growth medium (containing serum) to the wells. Alternatively, the transfection medium can be replaced with fresh, complete growth medium.
 - Incubate the cells for 24-72 hours before assaying for transgene expression.

Note: The efficiency of transfection and the level of cytotoxicity are highly dependent on the cell type, the lipid-to-DNA ratio, and the total amount of lipoplex added to the cells. It is crucial to optimize these parameters for each experimental system.

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